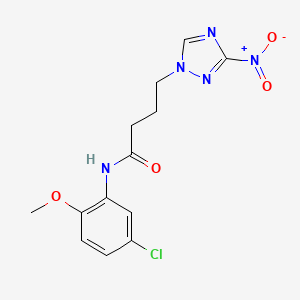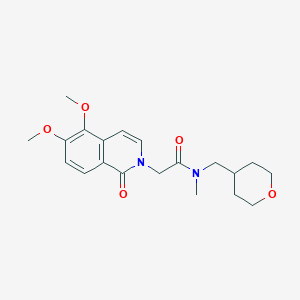
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a nitro group, and a pyridinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide typically involves the nitration of 4-methoxybenzamide followed by the introduction of the pyridinyl group. One common method includes the following steps:
Nitration: 4-methoxybenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Coupling Reaction: The nitrated product is then subjected to a coupling reaction with pyridin-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-methoxy-3-amino-N-(pyridin-3-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-formyl-3-nitro-N-(pyridin-3-yl)benzamide or 4-carboxy-3-nitro-N-(pyridin-3-yl)benzamide.
科学的研究の応用
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and nonlinear optical materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-methoxy-3-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
4-methoxy-3-nitro-N-(pyridin-2-yl)benzamide: Another positional isomer with the pyridinyl group at the 2-position.
4-methoxy-3-nitro-N-(pyridin-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or pyridinyl ring.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry and materials science .
特性
IUPAC Name |
4-methoxy-3-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-5-4-9(7-11(12)16(18)19)13(17)15-10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMSJCOJLTFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-8-[4-(3-piperidinylmethyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5671534.png)
![N-[(1R)-1-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5671541.png)
![2,4,8-trimethylfuro[3,2-c]quinoline](/img/structure/B5671548.png)
![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)

![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)
![(3aR,6aR)-N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B5671576.png)

![1-[(1S,5R)-3-(cyclobutanecarbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B5671602.png)


![(5Z)-7-METHYL-8-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE](/img/structure/B5671623.png)
![9-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671624.png)
